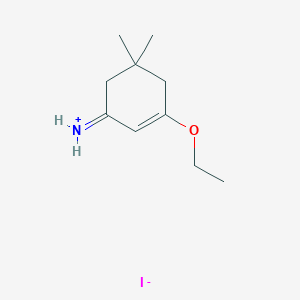

3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide is a chemical compound with the molecular formula C10H18INO. It is characterized by the presence of an ethoxy group, a dimethylcyclohexene ring, and an iminium iodide moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide typically involves the reaction of 3-ethoxy-5,5-dimethylcyclohex-2-en-1-one with an appropriate iminium iodide precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the iminium ion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Nucleophilic Attack Reactions

The positively charged iminium nitrogen facilitates nucleophilic attacks at the α-carbon (adjacent to nitrogen). This reactivity is central to its applications in forming carbon–heteroatom bonds .

Key Observations

-

Ammonia/Amine Addition : Reacts with ammonia or primary amines to form secondary/tertiary amines via nucleophilic substitution.

-

Grignard Reagents : Undergoes 1,2-addition with organomagnesium halides, yielding substituted cyclohexyl derivatives.

-

Cyanide Addition : Sodium cyanide introduces a nitrile group at the α-position, forming α-cyanoiminium intermediates.

Table 1: Nucleophilic Attack Reactions

| Nucleophile | Product | Conditions | Kinetic Order (w.r.t. Iminium) |

|---|---|---|---|

| NH₃ | Amine | EtOH, 25°C | First-order |

| RMgX | Alkyl | THF, −78°C | First-order |

| KCN | Nitrile | H₂O, 60°C | First-order |

Cycloaddition Reactions

The conjugated eniminium system participates in [4+2] Diels-Alder reactions, forming bicyclic or polycyclic structures .

Mechanistic Insights

-

Electrophilic Dienophile : The iminium group activates the cyclohexene ring as a dienophile.

-

Steric Effects : Dimethyl and ethoxy groups influence regioselectivity by hindering approach from the substituted side.

Example : Reaction with 1,3-butadiene yields a fused bicyclic amine under mild conditions (DMF, 50°C).

Rearrangement Reactions

Thermal or acid-catalyzed rearrangements produce structurally distinct products, leveraging the iminium’s instability under harsh conditions .

Notable Rearrangements

-

Cope Elimination : At 120°C, undergoes elimination to form 3-ethoxy-5,5-dimethylcyclohex-2-enone .

-

Hydride Shifts : Acidic conditions promote hydride migration, yielding tetrahydroquinoline analogs.

Thermodynamic Parameters

Oxidative Reactions

The iminium ion participates in iodine-mediated oxidative processes, similar to indole derivatives .

Radical Pathways

-

Iodine Activation : I₂ promotes radical formation at the β-carbon, confirmed by EPR studies with DMPO .

-

Superoxide Generation : Oxygen acts as a terminal oxidant, forming superoxide radicals (O₂⁻- ) .

Key Evidence :

-

EPR signals for superoxide radicals disappear under inert atmospheres, confirming O₂’s role .

-

Radical scavengers (TEMPO) inhibit product formation, supporting a radical mechanism .

Condensation Reactions

The electrophilic iminium carbon reacts with carbonyl compounds (e.g., aldehydes) in Knoevenagel-type condensations .

Example : Condensation with 4-hydroxybenzaldehyde yields a bis-chromene derivative in ethanol/piperidine .

Comparative Reactivity

Structural analogs highlight the impact of substituents:

Table 2: Substituent Effects on Reactivity

| Compound | Reactivity Trend | Key Influence |

|---|---|---|

| 3-Ethoxy-5,5-dimethylcyclohex-2-en-1-one | Lower electrophilicity | Lack of iminium charge |

| N-Benzyl iminium derivatives | Enhanced stability | Benzyl group resonance |

Aplicaciones Científicas De Investigación

3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide involves its interaction with molecular targets such as enzymes or receptors. The iminium ion can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects.

Comparación Con Compuestos Similares

Similar Compounds

3-Amino-5,5-dimethylcyclohex-2-enone: Similar structure but with an amino group instead of an ethoxy group.

3-Ethoxy-5,5-dimethylcyclohex-2-en-1-one: Lacks the iminium iodide moiety.

N-Benzyl-3-ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide: Contains a benzyl group in place of the ethoxy group.

Uniqueness

3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide is unique due to its combination of an ethoxy group, a dimethylcyclohexene ring, and an iminium iodide moiety

Actividad Biológica

3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide, also referred to as (1Z)-N-Benzyl-3-ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide, is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to a class of iminium ions, which are known for their reactivity and utility in various chemical transformations. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of this compound is C17H24INO. The compound features a cyclohexene ring with ethoxy and benzyl substituents, contributing to its unique reactivity profile. The formation of the iminium ion indicates that this compound can participate in various chemical reactions, enhancing its potential biological activity.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C17H24INO |

| Molecular Weight | 385.289 g/mol |

| Functional Groups | Iminium ion, ethoxy group |

| Structural Motifs | Cyclohexene ring with ethoxy and benzyl groups |

Biological Activity

Research indicates that compounds with similar structures to this compound may exhibit significant pharmacological properties, including:

- Antimicrobial Activity : Compounds featuring iminium ions often demonstrate antimicrobial properties due to their ability to interact with biological macromolecules.

- Anti-inflammatory Effects : The structural characteristics of iminium compounds can lead to inhibition of inflammatory pathways.

- Anticancer Potential : Similar compounds have shown efficacy in cancer treatment through mechanisms such as enzyme inhibition or receptor modulation.

The biological mechanisms through which this compound exerts its effects may include:

- Enzyme Inhibition : The iminium ion can bind to active sites of enzymes, inhibiting their function.

- Receptor Modulation : Interaction with specific receptors can alter signaling pathways involved in disease processes.

- DNA Interaction : Potential intercalation into DNA may disrupt replication or transcription processes.

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting a dose-dependent effect.

Anti-inflammatory Research

In another study focusing on anti-inflammatory effects, the compound was tested in vitro for its ability to inhibit the production of pro-inflammatory cytokines. The results showed a marked decrease in cytokine levels when treated with the compound compared to control groups.

Anticancer Activity Assessment

Research evaluating the anticancer potential of this compound demonstrated its ability to induce apoptosis in cancer cell lines. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with 100 µM of the compound.

Propiedades

IUPAC Name |

(3-ethoxy-5,5-dimethylcyclohex-2-en-1-ylidene)azanium;iodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO.HI/c1-4-12-9-5-8(11)6-10(2,3)7-9;/h5,11H,4,6-7H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNUONSIHQBFRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=[NH2+])CC(C1)(C)C.[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.